molecular formula C9H14N2OS B6201893 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine CAS No. 1889432-89-6

5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine

Cat. No. B6201893
CAS RN: 1889432-89-6
M. Wt: 198.3
InChI Key:
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Description

5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine, also known as MTTA, is a heterocyclic organic compound with an oxazole ring and a thiazole ring. It is a member of the thiazol-2-amine family, which is a group of compounds known for their diverse biological activities. MTTA has been studied extensively for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine has been studied extensively for its potential applications in various scientific fields. In organic synthesis, it has been used as a building block for the synthesis of other heterocyclic compounds. In medicinal chemistry, it has been studied for its potential anti-inflammatory and anti-cancer activities. In material science, it has been used as a precursor for the synthesis of polymers and nanomaterials.

Mechanism of Action

The exact mechanism of action of 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed to exert its biological activity by targeting specific enzymes and receptors in the body. It has been shown to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2), caspase-3, and 5-lipoxygenase (5-LOX), as well as receptors such as the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes and receptors, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the production of reactive oxygen species (ROS). It has also been shown to modulate the activity of the immune system, reduce inflammation, and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine has several advantages and limitations for use in lab experiments. One of the main advantages is its low cost and availability. It is also relatively stable and can be synthesized in a variety of ways. However, it can be toxic when used in high concentrations and should be handled with caution. Additionally, it can be difficult to synthesize in large quantities and has limited solubility in some solvents.

Future Directions

There are several potential future directions for 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine research. One potential direction is to further explore its potential anti-inflammatory and anti-cancer activities. It could also be used in the synthesis of new heterocyclic compounds and polymers. Additionally, it could be used to develop new materials for use in biomedical and energy applications. Finally, it could be used to develop new drugs and drug delivery systems.

Synthesis Methods

5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine can be synthesized in a variety of different ways, including the Biginelli reaction, the Knoevenagel condensation, and the Vilsmeier–Haack reaction. The Biginelli reaction is a three-component condensation of aldehydes, β-keto esters, and urea, which produces 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine in high yields. The Knoevenagel condensation is a reaction between aldehydes and activated ketones, which yields 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine in moderate yields. The Vilsmeier–Haack reaction is a reaction between aldehydes and phosphorous oxychloride, which produces 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine involves the reaction of 2-amino-4-methyl-5-oxo-1,3-thiazole with 2-bromoethanol followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "2-amino-4-methyl-5-oxo-1,3-thiazole", "2-bromoethanol", "sodium borohydride" ], "Reaction": [ "Step 1: React 2-amino-4-methyl-5-oxo-1,3-thiazole with 2-bromoethanol in the presence of a base such as potassium carbonate to yield 5-methyl-4-(2-hydroxyethyl)-1,3-thiazole-2-amine.", "Step 2: Reduce 5-methyl-4-(2-hydroxyethyl)-1,3-thiazole-2-amine with sodium borohydride in the presence of a solvent such as methanol to yield 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine." ] }

CAS RN

1889432-89-6

Molecular Formula

C9H14N2OS

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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